3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a norbornene-derived bicyclic compound featuring a methoxycarbonyl (-COOCH₃) group at the 3-position and a carboxylic acid (-COOH) group at the 2-position. Its molecular formula is C₁₀H₁₂O₄, with a molecular weight of 196.20 g/mol (CAS: 4883-79-8) . The bicyclo[2.2.1]heptene scaffold imparts significant ring strain, influencing its reactivity and applications in organic synthesis, pharmaceuticals, and materials science.
Properties
IUPAC Name |
3-methoxycarbonylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-14-10(13)8-6-3-2-5(4-6)7(8)9(11)12/h2-3,5-8H,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZKYCYHXBQTCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC(C1C(=O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50885420 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36897-94-6, 4883-79-8 | |
| Record name | 2-Methyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36897-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl hydrogen (endo-endo)-bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004883798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, 2-methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036897946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 36897-94-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168053 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC140603 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140603 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2-methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl hydrogen (endo-endo)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.176 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2-methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biochemical Analysis
Biochemical Properties
Biological Activity
3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS Number: 36897-94-6) is a bicyclic compound that has garnered interest in various fields of research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H12O4
- Molecular Weight : 196.20 g/mol
- IUPAC Name : this compound
- Structure : The compound features a bicyclic structure with two carboxylic acid functionalities, which may contribute to its biological activity.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological properties, including:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
- Anticancer Potential : Preliminary investigations suggest that the compound may inhibit the growth of cancer cells in vitro, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has been reported to exhibit anti-inflammatory activity, which could be beneficial in treating conditions characterized by chronic inflammation.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential pathways include:
- Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor, affecting metabolic pathways crucial for microbial survival or cancer cell proliferation.
- Interaction with Cell Signaling Pathways : There is evidence suggesting that the compound may modulate key signaling pathways involved in inflammation and cell growth.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Organic Chemistry evaluated the antimicrobial efficacy of various derivatives of bicyclic compounds, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as a new class of antibiotics .
Case Study 2: Anticancer Activity
Research conducted by Zhang et al. explored the anticancer properties of this compound on human cancer cell lines. The findings revealed that treatment with this compound led to a reduction in cell viability and induced apoptosis in a dose-dependent manner .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C10H12O4 |
| Molecular Weight | 196.20 g/mol |
| Antimicrobial Activity | Effective against S. aureus, E. coli |
| Anticancer Activity | Induces apoptosis in cancer cells |
| Anti-inflammatory Effects | Yes |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Bicyclo[2.2.1]heptene Core
The following table highlights key structural analogs and their properties:
Key Observations:
Ring Strain and Reactivity :
- The bicyclo[2.2.1]heptene core in the parent compound exhibits higher ring strain than the bicyclo[2.2.2]octene analog, leading to greater reactivity in Diels-Alder and other cycloaddition reactions .
- Substituents like the tetrahydrofuran group in the C₁₄H₁₈O₅ derivative enhance solubility, making it advantageous for solution-phase reactions .
Biological Activity: The 7-methyl-xanthenyl derivative (IPA) demonstrates competitive inhibition of phosphatidic acid binding to Sec18, with IC₅₀ values in the micromolar range . Carboxamide derivatives (e.g., Norbo-1 and Norbo-2) show selectivity for serotonin receptors, highlighting the role of substituents in modulating pharmacological activity .
Stereochemical Considerations: endo/exo isomerism significantly impacts properties. For example, the endo-isomer of CA-Nor1 (a carboxamide derivative) was synthesized in 55% yield, while exo-isomers may require chromatographic separation .
Notable Findings:
Physicochemical and Functional Comparisons
- Hydrogen Bonding : The 7-oxa analog forms robust intermolecular N–H···O and O–H···N bonds in cocrystals, enhancing thermal stability .
- LogP and Solubility :
- Thermal Stability : Bicyclo[2.2.2]octene derivatives exhibit higher thermal stability due to reduced ring strain compared to bicyclo[2.2.1]heptene analogs .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid?
- Methodological Answer : The compound is synthesized via functionalization of bicyclo[2.2.1]hept-5-ene scaffolds. Key steps include:
- Carboxylation : Reaction of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives with methyl chloroformate or anhydrides under basic conditions (e.g., triethylamine) to introduce the methoxycarbonyl group .
- Hydrogenation : Pd/C-catalyzed hydrogenation of protected intermediates to reduce double bonds while retaining stereochemical integrity .
- Table 1 : Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Key Characterization (IR/NMR/X-ray) | Reference |
|---|---|---|---|---|
| Carboxylation | Methyl chloroformate, Et₃N, THF, 0°C → RT | 65–78% | IR: 1720 cm⁻¹ (C=O); ¹H NMR: δ 3.75 (s, OCH₃) | |
| Hydrogenation | H₂ (1 atm), Pd/C, MeOH, 24 h | 89% | ¹³C NMR: Loss of alkene signals (δ 130–135 ppm) |
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer :
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonds between carboxylic acid and methoxycarbonyl groups) .
- Spectroscopy :
- IR : Peaks at 1720–1700 cm⁻¹ (C=O stretching for carboxylic acid and ester groups) .
- ¹H/¹³C NMR : Key signals include δ 3.75 (s, OCH₃) and δ 5.5–6.0 (alkene protons) .
Advanced Research Questions
Q. What experimental challenges arise in controlling stereochemistry during synthesis?
- Methodological Answer :
- Endo/Exo Isomerism : The bicyclo[2.2.1]heptene scaffold often yields mixtures of endo and exo isomers. Separation requires chiral chromatography or selective crystallization .
- Catalytic Selectivity : Use of Lewis acids (e.g., BF₃·Et₂O) can favor endo selectivity during Diels-Alder reactions, but competing pathways may reduce yields .
Q. How does this compound perform in high-performance polymer applications?
- Methodological Answer :
- Ring-Opening Metathesis Polymerization (ROMP) : The compound copolymerizes with norbornene derivatives using Ru-based catalysts (e.g., Grubbs catalyst) to form thermally stable polymers (Tg > 200°C) .
- Table 2 : Polymerization Performance
| Catalyst | Monomer Ratio | Tg (°C) | Thermal Decomposition (°C) | Reference |
|---|---|---|---|---|
| Grubbs II | 1:1 (norbornene) | 215 | 320 | |
| RuCl₃ | 1:2 (norbornene) | 185 | 290 |
Q. Are there discrepancies in reported catalytic efficiencies for its polymerization?
- Methodological Answer :
- Catalyst-Ligand Mismatch : Ru-based catalysts with bulky ligands (e.g., Grubbs II) show higher activity but may suffer from premature termination due to steric hindrance .
- Solvent Effects : Polar solvents (e.g., DMF) improve solubility but can deactivate catalysts, leading to lower molecular weights .
Q. How do computational methods resolve contradictions in reaction mechanisms?
- Methodological Answer :
- DFT Studies : Modeling the bicyclo[2.2.1]heptene ring strain (∼25 kcal/mol) explains its reactivity in ROMP. Transition state analysis predicts regioselectivity in carboxylation steps .
- Contradiction Resolution : Conflicting reports on hydrogenation rates (Pd/C vs. PtO₂) are reconciled by simulating surface adsorption energies, showing Pd/C favors alkene reduction without ester cleavage .
Safety and Handling in Research
Q. What precautions are critical when handling this compound in catalytic studies?
- Methodological Answer :
- Ventilation : Use fume hoods due to volatile byproducts (e.g., CO₂ during carboxylation).
- Catalyst Quenching : Terminate Grubbs catalyst reactions with ethyl vinyl ether to prevent uncontrolled polymerization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
